The table below summarizes the key biochemical and pharmacological data for PC-046:
| Aspect | Details |
|---|---|
| Primary Mechanism | Microtubule destabilizing agent; inhibits tubulin polymerization [1] [2] |
| Molecular Targets | Tubulin; also reported as multi-target inhibitor of TrkB, IRAK-4, Pim-1 (with IC50 values of 13.4 μM, 15.4 μM, and 19.1 μM, respectively) [3] [2] [4] |
| Cellular Effects | Cell cycle arrest at G2/M phase and metaphase; induction of apoptosis [1] [3] [2] |
| CAS Number | 1202401-59-9 [3] [5] [4] |
| Molecular Formula | C₂₂H₁₈N₂O₃ [3] [5] [4] |
| Molecular Weight | 358.39 g/mol [3] [5] [4] |
The anti-cancer activity of this compound is initiated by its binding to tubulin, which disrupts the dynamic process of microtubule formation. The following diagram illustrates the sequential cellular events triggered by this compound leading to cancer cell death:
This compound has shown promising results in preclinical studies across a range of tumor types.
In Vitro Growth Inhibition:
In Vivo Anti-Tumor Efficacy: this compound has shown efficacy in SCID mouse xenograft models of the following human cancers [1] [2] [5]:
The table below summarizes key in vivo and pharmacokinetic data from these models:
| Parameter | Findings |
|---|---|
| Oral Bioavailability | Relatively high (71%) [1] [2] [5] |
| Distribution | To both plasma and bone marrow [1] [2] |
| Myelotoxicity | No acute myelosuppression observed at a single dose just below the acute lethal dose [1] [2] |
For scientists aiming to validate or build upon this research, here is a summary of key methodologies used in the foundational PC- studies.
1. Tubulin Polymerization Assay
2. Cell Cycle Analysis by Flow Cytometry
3. Measurement of Mitotic Index
4. In Vitro Growth Inhibition (MTT) Assay
Table 1: Key Characteristics of this compound [1]
| Parameter | Description |
|---|---|
| CAS Number | 1202401-59-9 |
| Molecular Formula | C₂₂H₁₈N₂O₃ |
| Molecular Weight | 358.39 g/mol |
| Primary Mechanism | Tubulin-binding agent; inhibits tubulin polymerization |
| Cellular Effect | Cell cycle arrest in metaphase |
| NCI-60 COMPARE | Correlates with vincristine & vinblastine (r ≈ 0.7) |
| Oral Bioavailability | 71% (mouse model) |
| Key Distribution | Plasma and bone marrow |
| Toxicological Note | No myelosuppression observed (single dose just under acute lethal dose in SCID mice) |
Table 2: Documented In Vivo Efficacy of this compound in Human Tumor Xenograft Models [1]
| Tumor Model | Cancer Type | Reported Efficacy in SCID Mice |
|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | Efficacy demonstrated |
| MM.1S | Multiple Myeloma | Efficacy demonstrated |
| DU-145 | Prostate Cancer | Efficacy demonstrated |
SMAD4 is a central mediator of the Transforming Growth Factor-Beta (TGF-β) signaling pathway, which plays a dual role in cancer. It acts as a tumor suppressor early on but can promote invasion and metastasis in advanced disease [2].
This compound was originally identified for development based on its selective activity in DPC4/SMAD4-deficient tumors [1]. The precise mechanistic link is an area of active investigation, with several plausible pathways emerging from recent studies.
The following diagram illustrates the conceptual signaling pathways and logical relationships involved in this selective activity.
Conceptual framework for this compound selective activity in SMAD4-deficient tumors.
To empirically validate this compound's activity in SMAD4-deficient models, you can adapt the following established methodologies.
1. In Vitro Cell Viability and IC₅₀ Determination (MTT Assay) [7]
This protocol assesses the compound's potency and generates dose-response curves.
2. In Vivo Efficacy Study in Xenograft Models [3]
This protocol evaluates the anti-tumor efficacy of this compound in a live animal model.
The selective activity profile of this compound opens several promising research avenues:
The table below summarizes the established profile of this compound based on the search results.
| Attribute | Description |
|---|---|
| Chemical Class | Diaryl oxazole [1] |
| Primary Target | Tubulin (Microtubules) [1] |
| Mechanism of Action | Microtubule destabilizing agent; inhibits tubulin polymerization [1] |
| Binding Site | Correlates with tubulin destabilizing agents (e.g., vincristine, vinblastine), distinct from the colchicine site [1] |
| Cellular Outcome | Cell cycle arrest in metaphase; induction of apoptosis [1] |
The following table consolidates the key experimental findings from the identified study.
| Experimental Area | Key Findings |
|---|---|
| In Vitro Antiproliferative Activity | Active against a panel of human tumor cell lines (specific IC50 values not listed in available excerpt) [1]. |
| In Vivo Efficacy | Showed efficacy in SCID mouse xenograft models of MV-4-11 (acute myeloid leukemia), MM.1S (multiple myeloma), and DU-145 (prostate cancer) [1]. |
| Pharmacokinetics | Demonstrated relatively high oral bioavailability (71%) in mice, with distribution to both plasma and bone marrow [1]. |
| Toxicity Profile | No acute myelosuppression was observed in non-tumor bearing SCID mice at a single dose just below the acute lethal dose [1]. |
| Resistance Profile | Activity is not compromised by the multidrug resistance (MDR) mechanism mediated by P-glycoprotein [1]. |
While the exact protocol for this compound is not detailed, the general methodology for a cell-free tubulin polymerization assay, as referenced in the literature, is outlined below [1] [2].
Experimental workflow for a cell-free tubulin polymerization assay.
The table below summarizes the in vivo efficacy data for PC-046 from the search results [1].
| Tumor Model (Xenograft) | Cancer Type | Reported Efficacy | Key Pharmacokinetic Finding |
|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | Efficacy shown | Distribution to both plasma and bone marrow |
| MM.1S | Multiple Myeloma | Efficacy shown | Distribution to both plasma and bone marrow |
| DU-145 | Prostate Cancer | Efficacy shown | Relatively high oral bioavailability (71%) |
This compound is a small molecule that inhibits tubulin polymerization, leading to cell cycle arrest at metaphase [1]. The diagram below illustrates this mechanism and the subsequent experimental workflow for validating efficacy in xenograft models.
The general methodology for conducting therapeutic efficacy studies in subcutaneous xenograft models, as derived from the search results, involves several key stages [2] [3] [1].
The table below consolidates key quantitative data on PC-046's activity and properties from the search results.
| Parameter | Value / Finding | Context / Correlation |
|---|---|---|
| Top COMPARE Correlations | Vincristine (~0.7), Vinblastine (~0.7) [1] [2] [3] | Pearson Correlation Coefficients (PCC) with known tubulin-destabilizing agents [4]. |
| In Vivo Efficacy (SCID mice xenografts) | MV-4-11 (AML), MM.1S (Myeloma), DU-145 (Prostate) [1] [2] [3] | Evidence of efficacy in hematologic and solid tumor models. |
| Pharmacokinetics (Oral Bioavailability) | 71% [1] [2] [3] | High oral availability with distribution to plasma and bone marrow. |
| Proposed Primary Mechanism | Tubulin polymerization inhibitor; causes metaphase arrest [1] [2] | Identified via COMPARE and confirmed through direct mechanism-of-action studies. |
Here are the methodologies used to generate the data on this compound and the NCI-60 platform.
The foundational data for this compound was generated using the standard NCI-60 screening protocol [2] [4].
Following the COMPARE analysis, direct experiments were conducted to confirm this compound's mechanism [2].
The following diagram illustrates the key experimental workflow from the initial NCI-60 screen to the confirmation of this compound's mechanism of action.
Experimental workflow from NCI-60 screening to mechanistic confirmation.
The data characterizes this compound as a synthetically-derived, small molecule microtubule destabilizing agent with several potential advantages over existing drugs in its class [1] [2]:
It is worth noting that the most recent study identified in the search results was published in 2019, which was an indexing of the original 2013 publication [1]. To gather the most current information, I suggest you:
This compound is a synthetically derived, small molecule diaryl oxazole identified as a microtubule destabilizing agent [1] [2] [3]. Its key characteristics are summarized below.
| Property | Description |
|---|---|
| Molecular Target | Tubulin polymer [1] [2] [4] |
| Primary Mechanism | Inhibits tubulin polymerization, leading to cell cycle arrest in metaphase and apoptosis [1] [2] [3] |
| Key Advantage | High oral bioavailability (~71%), lack of cross-resistance in MDR-1 overexpressing cells, and no acute myelotoxicity in SCID mice [1] [2] |
This compound has demonstrated growth inhibitory activity against a diverse panel of human tumor cell lines. Quantitative data from the NCI-60 screen and other studies is consolidated in the following table.
| Cell Line | Tumor Type | Key Experimental Findings / GI₅₀ (from NCI-60) | Reference |
|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | In vivo efficacy in mouse xenograft models [1] [2]. | [1] [2] |
| MM.1S | Multiple Myeloma | In vivo efficacy in mouse xenograft models [1] [2]. | [1] [2] |
| RPMI 8226 & 8226/Dox40 | Multiple Myeloma (Parental & MDR-1 resistant) | Lack of cross-resistance in the MDR-1 overexpressing Dox40 variant [1]. | [1] |
| HCT-116 | Colorectal Carcinoma | Growth inhibition observed in both DPC4 (+/+) and (-/-) isogenic lines [1]. | [1] |
| MiaPaCa-2 | Pancreatic Adenocarcinoma | In vivo efficacy in mouse xenograft models; initial identification for DPC4-deleted tumors [1] [5]. | [1] [5] |
| DU-145 | Prostate Cancer | In vivo efficacy in mouse xenograft models [1] [2]. | [1] [2] |
| NCI-60 Panel | Various (Leukemia, Melanoma, etc.) | Correlated with tubulin agents (vincristine, vinblastine); full panel data available via COMPARE algorithm [1]. | [1] |
Key experimental evidence firmly establishes this compound's mechanism as a tubulin-binding agent:
The following diagram illustrates the mechanism of action of this compound leading to cell death.
Since a definitive protocol for this compound is not available, you can design experiments based on standard methods for microtubule-targeting agents and details from the literature:
The table below summarizes the key dosing concentrations and results of this compound from preclinical studies.
| Experiment Type | Model System | Dosing Concentration/Level | Key Findings & Bioavailability |
|---|---|---|---|
| In Vitro [1] | NCI-60 human tumor cell line panel | Tested over a 5-log concentration range | Potent growth inhibitory activity across various tumor types [1] |
| In Vitro [1] | Hematopoietic cancer cell lines (e.g., MV-4-11, MM.1S) | 25 nM, 50 nM, 100 nM (for mechanism studies) | Induced cell cycle arrest in metaphase [1] |
| In Vitro (Tubulin) [1] | Cell-free tubulin polymerization assay | 100 nM, 1 μM, 5 μM, 10 μM | Inhibited tubulin polymerization in a concentration-dependent manner [1] |
| In Vivo [1] | SCID mice with human tumor xenografts (e.g., MV-4-11, MM.1S, DU-145) | 10 mg/kg, 20 mg/kg, 40 mg/kg (Oral gavage) | Showed efficacy in reducing tumor growth [1] |
| Pharmacokinetics [1] | SCID mice | Single dose just under the acute lethal dose | 71% oral bioavailability; distribution to both plasma and bone marrow; no acute myelosuppression observed [2] [1] |
While the exact, granular protocols are not fully described, the methodologies from the key research article are as follows:
In Vitro Growth Inhibition Assay (Sulforhodamine B - SRB assay) [1]
In Vivo Efficacy Study in Xenograft Models [1]
This compound is a synthetically-derived, small molecule microtubule destabilizing agent. Its primary mechanism is not based on kinase inhibition or a specific genetic deficiency (like DPC4), but on directly targeting the cell's cytoskeleton [1]. The following diagram illustrates this mechanism and its cellular consequences.
Diagram 1: The mechanism of action of this compound as a microtubule destabilizing agent, leading to cancer cell death. This compound binds directly to tubulin, inhibiting its polymerization into functional microtubules. This destabilizes the cellular microtubule network, leading to defects in the formation of the mitotic spindle during cell division. The resulting failure in chromosome segregation causes the cell to arrest in metaphase. This prolonged, aberrant arrest ultimately triggers apoptotic pathways, leading to the death of the cancer cell [2] [1].
Compound Profile: PC-046 is a potent, synthetically-derived, small-molecule microtubule destabilizing agent. It was initially identified for its selective activity in DPC4/SMAD4 deficient pancreatic tumors but has since shown broad efficacy in hematological malignancies and solid tumors [1]. Its key advantages include high oral bioavailability, lack of cross-resistance in Multi-Drug Resistant (MDR) cell lines, and no observed acute myelotoxicity in mouse models [1].
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models (SCID Mice) [1]
| Tumor Type | Cell Line Model | Reported Efficacy |
|---|---|---|
| Acute Myeloid Leukemia | MV-4-11 | Efficacy demonstrated |
| Multiple Myeloma | MM.1S | Efficacy demonstrated |
| Prostate Cancer | DU-145 | Efficacy demonstrated |
| Pancreatic Cancer | MiaPaCa-2 | 80% tumor growth reduction vs. controls |
Table 2: Pharmacokinetic & Administration Parameters [1]
| Parameter | Specification / Value |
|---|---|
| Recommended Administration Routes | Oral, Intraperitoneal, Intravenous |
| Oral Bioavailability | 71% |
| Plasma Half-life | 7.5 hours |
| In Vivo Drug Concentrations | >3 µM (cytotoxic levels achieved in mice) |
| Vehicle for In Vivo Studies | 100% DMSO |
| Vehicle for In Vitro Studies | Aqueous media with <0.1% DMSO |
1. In Vivo Dosing and Efficacy Study Protocol
2. In Vitro Growth Inhibition (MTT) Assay Protocol [1]
3. Mechanism of Action (Cell Cycle & Tubulin) Analysis Protocol [1]
The following diagrams outline the key experimental workflows and the mechanism of action for this compound.
Diagram 1: Overview of the key experimental workflows for evaluating this compound.
Diagram 2: The established mechanism of action of this compound as a microtubule destabilizing agent.
The table below summarizes the available information for PC-046 from a chemical vendor's website [1].
| Property | Value |
|---|---|
| CAS Number | 1202401-59-9 [1] |
| Molecular Formula | C₂₂H₁₈N₂O₃ [1] |
| Molecular Weight | 358.39 g/mol [1] |
| Recommended Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. [1] |
In the absence of pre-existing data, determining solubility requires experimental measurement. The following workflow outlines a general approach that you can adapt for this compound.
The general methodology for a saturation shake-flask solubility assay involves the following steps [2]:
Given the lack of published data, I suggest the following actions to obtain the necessary information:
fastsolv machine learning model, can predict solubility across a wide range of temperatures and organic solvents [3]. This model is trained on large experimental datasets like BigSolDB [3] [2].
Table 1: Physicochemical and Bioactive Properties of PC-046
| Property | Details |
|---|---|
| CAS Number | 1202401-59-9 [1] |
| Molecular Formula | C({22})H({18})N({2})O({3}) [1] |
| Molecular Weight | 358.39 g/mol [1] |
| Description | Potent tubulin-binding agent; originally identified for selective activity in DPC4/SMAD4 deficient tumors [1]. |
| Reported Bioactivity | Growth inhibition in various tumor types in vitro; efficacy in SCID mouse xenograft models (MV-4-11 leukemia, MM.1S myeloma, DU-145 prostate cancer) [1]. |
| Mechanism of Action | Cell cycle arrest in metaphase; inhibition of tubulin polymerization [1]. |
| Pharmacokinetics | High oral bioavailability (71%) with distribution to both plasma and bone marrow [1]. |
The supplier recommends specific storage temperatures for this compound, which serve as the best reference for stock solution preparation and storage [1].
Table 2: Storage Guidelines for this compound
| Form | Temperature | Solubility & Handling |
|---|---|---|
| Powder | -20°C for 3 years [1] | For research purposes only [1]. |
| Solution | -80°C for 1 year [1] | Prepare in solvent; shipping with blue ice is acceptable [1]. |
The supplier provides a calculator for preparing in vivo formulations, typically using a solution of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH(_2)O [1]. For in vitro stock solutions, dissolving the compound in DMSO is a standard practice, though the specific concentration is not listed.
The synthesis of this compound, as described in the literature [2], involves a multi-step route. The following diagram illustrates the key synthetic pathway and the experimental workflow for preparing a stock solution.
Diagram 1: Synthetic pathway of this compound and subsequent stock solution preparation workflow. The chemical synthesis (upper section) is adapted from the literature [2], while the stock preparation (lower section) follows standard laboratory practices for DMSO-soluble compounds, guided by the supplier's storage recommendations [1].
Step 1: Synthesis of Amide Intermediate (PC-033) A mixture of 2-amino-4'-methoxyacetophenone hydrochloride (5.0 g, 22.32 mmol), 3-bromo-4-pyridinecarboxylic acid (4.96 g, 24.55 mmol), EDC (5.12 g, 26.8 mmol), and DIEA (7.77 ml, 44.6 mmol) was dissolved in DCM (120 ml). The reaction mixture was stirred at 22°C for 18 hours. The mixture was then washed sequentially with 1 N NaOH, 0.2 N HCl, and brine. The organic layer was dried over MgSO₄, concentrated under reduced pressure, and purified by silica gel column chromatography (DCM/ethyl acetate = 3/1) to yield PC-033.
Step 2: Cyclodehydration to Oxazole (PC-032) PC-033 (3.25 g, 9.31 mmol) was treated with phosphorus oxychloride (1.784 ml, 18.62 mmol) in DMF (10 ml). The reaction was stirred at 80°C for 2 hours. After cooling to 22°C, the solution was diluted with ethyl acetate, washed with water, dried over MgSO₄, and concentrated. The crude product was purified by silica gel column chromatography (DCM/ethyl acetate = 3/1) to obtain the key oxazole intermediate PC-032.
Step 3: Suzuki Cross-Coupling (this compound) PC-032 (0.15 g, 0.453 mmol), 3-methoxyphenylboronic acid (0.138 g, 0.906 mmol), tetrakis(triphenylphosphine)palladium(0) (0.026 g, 0.023 mmol), and sodium carbonate (0.144 g, 1.359 mmol) were combined in a solvent mixture of DME and H₂O (9 ml/3 ml). The reaction was heated at reflux under an argon atmosphere for 2 hours. After completion, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried and concentrated. The final product, this compound, was obtained after purification by gradient silica gel chromatography (hexane/ethyl acetate = 3/1 to 1/2).
While the search results confirm this compound's activity in various models, detailed protocols for key assays are not included in the available information. Based on its reported mechanisms, the following are the types of experiments researchers would typically perform.
Table 3: Overview of Key Experimental Assays for this compound
| Assay Type | Typical Methodology (Summarized from reported activities) |
|---|---|
| In Vitro Cytotoxicity (Proliferation) | Treat panels of cancer cell lines (e.g., NCI-60) with a concentration range of this compound for 48-72 hours. Assess cell viability using assays like MTT or CellTiter-Glo [1]. |
| Cell Cycle Analysis | Treat asynchronous cells with this compound for 12-24 hours. Fix, stain DNA with Propidium Iodide (PI), and analyze distribution (G1, S, G2/M) using flow cytometry [1]. |
| Tubulin Polymerization | Perform in vitro tubulin polymerization assays using purified tubulin. Monitor the increase in absorbance at 340 nm over time upon induction of polymerization, with and without this compound [1]. |
| In Vivo Xenograft Efficacy | Implant human cancer cells (e.g., MiaPaCa-2 pancreatic) subcutaneously into SCID mice. Once tumors established, administer this compound (oral gavage or IP) and measure tumor volume over time [2] [1]. |
This compound's primary mechanism involves tubulin binding, leading to cell cycle arrest. The diagram below integrates this primary mechanism with other reported kinase targets.
Diagram 2: Reported mechanisms of action for this compound. The primary and well-characterized mechanism is the inhibition of tubulin polymerization, leading to metaphase arrest [1]. Separately, this compound has also been reported to potently inhibit several protein kinases, such as TrkB, IRAK-4, and Pim-1, which is associated with a block in the S-phase of the cell cycle [2]. Both pathways can culminate in cell death and the observed in vivo efficacy [2] [1].
This compound is a promising diaryl oxazole compound with demonstrated in vitro and in vivo antitumor efficacy. For optimal results, researchers should adhere to the recommended storage conditions of -20°C for the powder and -80°C for solutions, prepare stock solutions in appropriate solvents like DMSO, and use the detailed synthetic and experimental frameworks as a foundation for their investigative work.
PC-046 is a potent, orally bioavailable tubulin-binding agent identified for its selective activity in SMAD4-deficient tumors. It inhibits tubulin polymerization, leading to cell cycle arrest in metaphase [1]. The diagram below outlines a generalized workflow for analyzing the effects of such a compound on the cell cycle.
The following table details a reliable protocol for cell cycle analysis using propidium iodide (PI) staining, a cornerstone method for assessing DNA content and cell cycle distribution after drug treatment [2].
| Step | Procedure | Key Parameters & Notes |
|---|---|---|
| 1. Cell Harvesting | Harvest cells (e.g., trypsin for adherent cells), centrifuge, and wash with PBS. | Keep cells concentrated for optimal flow cytometry results [2]. |
| 2. Fixation | Gently resuspend cell pellet in cold 70% ethanol, adding drop-wise while vortexing. | Fix for at least 30 minutes at 4°C. Note: Use 70% ethanol in distilled water, not PBS, to avoid protein precipitation [2]. |
| 3. Staining Solution Preparation | Prepare a staining solution containing Propidium Iodide and RNase A in PBS. | Critical: RNase treatment is essential to prevent RNA binding, which would cause background signal. A typical concentration is 50 µg/mL PI and 100 µg/mL RNase [2]. |
| 4. Staining | Centrifuge ethanol-fixed cells, discard supernatant, and resuspend in PI/RNase staining solution. Incubate in the dark for a suitable period before analysis. | Incubation time can vary (e.g., 15-30 mins at 37°C or longer at room temperature). Protect from light due to dye photosensitivity [2]. |
| 5. Flow Cytometry & Analysis | Analyze samples using a flow cytometer with a 488 nm laser and a filter suitable for PI emission (~605 nm). | Use pulse processing (area vs. width/height) to exclude cell doublets. Analyze the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases [2] [3]. |
The available information is insufficient for a complete application note. To acquire the detailed methodologies you need, I suggest the following:
This section addresses fundamental questions that researchers often encounter.
Q1: Why is aqueous solubility so critical in drug development? Adequate solubility is essential for a drug to be absorbed and achieve its therapeutic effect after oral administration. Poor solubility in gastrointestinal fluids is a well-known root cause of low and highly variable oral bioavailability [1].
Q2: What are "brick-dust" and "grease-ball" molecules? These are informal categories for poorly soluble compounds based on the key limiting factor [2]:
Q3: What formulation strategies can enhance solubility? The main physical modification strategies for peroral applications are summarized in the table below [2].
| Strategy | Description | Typical Particle Size Target | Key Advantage |
|---|---|---|---|
| Drug Nanoparticles | Reducing drug particle size to increase surface area and dissolution rate. | Below ~300 nm [2] | Significantly enhanced bioavailability [2] |
| Solid Dispersions | Dispersing a drug in a polymeric carrier at a molecular or amorphous state. | N/A | Can generate high-energy, metastable forms with enhanced solubility. |
| Lipid-Based Formulations | Dissolving or dispersing a lipophilic drug in oils, surfactants, and co-solvents. | N/A | Particularly suitable for 'grease-ball' molecules with high log P [2]. |
The following diagram outlines a systematic, tiered approach to diagnose and address low solubility issues.
Here are detailed methodologies for key experiments and strategies referenced in the workflow.
This initial screening is crucial for directing the troubleshooting strategy.
This top-down method is a well-established industrial process [2].
This modern approach combines robotics and machine learning to efficiently identify optimal formulations [4].
This guide outlines the key experiments and analyses required to establish an effective and tolerable in vivo dosing schedule. You can adapt this framework once you have the specific data for PC-046.
The following diagram outlines the overarching strategy for dose optimization, from initial in vivo studies to final schedule selection.
Diagram 1: A strategic workflow for translating initial in vivo data into a recommended dosing schedule [1].
The tables below summarize the essential experiments and the key parameters you need to derive from them.
Table 1: Key In Vivo Experiments for Dosing Optimization [1]
| Experiment Type | Primary Objectives | Key Measured Endpoints |
|---|---|---|
| Efficacy Study | Assess anti-tumor activity; Determine dose-response relationship. | Tumor growth inhibition; Objective Response Rate (ORR). |
| Tolerability Study | Evaluate safety and toxicity; Identify Maximum Tolerated Dose (MTD). | Body weight change; Clinical observations; Dose-Limiting Toxicities (DLTs). |
| Pharmacokinetic (PK) Study | Characterize drug exposure over time. | Maximum Concentration (C~max~); Area Under the Curve (AUC); Half-life (t~1/2~). |
| Pharmacodynamic (PD) Study | Link drug exposure to biological effect. | Target Occupancy in tumor/peripheral blood; Modulation of downstream biomarkers. |
Table 2: Core PK/PD Parameters for Modeling [1]
| Parameter | Description | Role in Dosing Optimization |
|---|---|---|
| AUC | Total drug exposure over time. | Correlates with both efficacy and toxicity. |
| C~max~ | Peak plasma concentration. | Often linked to acute toxicity. |
| C~trough~ | Trough (minimum) concentration. | Critical for maintaining continuous target coverage. |
| EC~50~ | Exposure that produces 50% of the max effect. | Used to define the potency and the lower end of the effective dose range. |
| Target Exposure | AUC or C~trough~ needed for a desired PD effect (e.g., 90% RO). | The quantitative goal for dosing regimen simulations. |
Q1: My efficacy data is variable across animal models. How can I confidently define the minimum efficacious dose?
Q2: How do I select the most informative PD biomarker for my study?
Q3: How can I use modeling when my in vivo data is limited?
Based on the workflow, after establishing a target trough concentration (e.g., 2.27 µg/mL for 90% target occupancy), you would simulate different regimens [1]. The diagram below illustrates this decision-making process for a hypothetical compound.
Diagram 2: A logic flow for evaluating simulated dosing regimens based on key PK/PD and toxicity thresholds.
Based on the search results, here is what is known about this compound:
The diagram below outlines the key stages of a typical cytotoxicity assay. You can use this workflow to identify potential failure points in your own experiments.
This table translates general cytotoxicity assay issues into potential causes and solutions relevant to your work with this compound [2].
| Problem | Potential Causes | Recommended Actions |
|---|---|---|
| Low Absorbance Value | Low cell density at plating; over-diluted this compound; low cytotoxicity [2]. | Repeat experiment to optimize cell count; verify compound serial dilution calculations; confirm this compound is active on your cell line [2] [1]. |
| High Spontaneous Control Absorbance | Excessive cell density; mechanical damage from forceful pipetting [2]. | Optimize initial cell count; ensure gentle handling of cell suspension during plate setup [2]. |
| High Well-to-Well Variability | Presence of air bubbles in wells; inconsistent pipetting during cell or compound addition [2]. | Remove air bubbles with a syringe needle; practice consistent pipetting technique; ensure cells are in a uniform single-cell suspension when plating [2]. |
| Unexpectedly Low Cytotoxicity | Inactive compound batch; cell line is not susceptible; assay conditions not optimized. | Use a reference cytotoxic compound as a positive control; authenticate cell lines; review literature on this compound efficacy for your specific cancer type [1]. |
Since a dedicated this compound protocol was not found, the following general procedure can serve as a robust framework. Always adapt buffer compositions, incubation times, and dye selection to the specific requirements of your assay and cell line [2].
Solutions and Reagents You Will Need:
Procedure:
Cell Sample Preparation
Compound Treatment (this compound)
Staining (Dyeing)
Measurement and Analysis
Batch-to-batch variability can stem from multiple sources. The following table outlines a systematic approach to identify and correct common issues.
| Investigation Area | Potential Causes | Corrective & Preventive Actions |
|---|---|---|
| Raw Materials | Natural variation in botanical/biological source materials (climate, harvest time, soil conditions) [1]. Variability in donor-sourced materials (e.g., for cell therapies) [2]. | Implement stricter quality control (QC) and supplier qualification. Increase testing of raw material attributes. Standardize sourcing and acceptance criteria [1] [2]. |
| Manufacturing Process | Uncontrolled or suboptimal process parameters (e.g., heating, adding bases/acids) [1]. Differences in equipment or operators [1]. | Use Multivariate Data Analysis (MVDA) to map critical process parameters to quality attributes. Build a "Golden Batch" model for real-time monitoring and corrective actions [1]. |
| Data & Analytics | Inconsistent analytical techniques or data interpretation [2]. Unaccounted technical noise in sensitive measurements (e.g., single-cell RNA sequencing) [3]. | Standardize analytical protocols and quality control measures. Employ batch-effect correction algorithms (e.g., Harmony, LIGER, Seurat 3) for genomic data [4]. Use Unique Molecular Identifiers (UMIs) to mitigate amplification bias [3]. |
| Experimental Design | Suboptimal sampling protocols that fail to capture true process variability or biological rhythms [5]. | Optimize sampling time points, especially when the period of a cyclic process is unknown [5]. |
For the troubleshooting steps above, here are detailed protocols for two powerful methodologies mentioned.
This methodology uses historical data to understand and control your manufacturing process [1].
The following diagram illustrates this continuous improvement workflow:
If your work involves single-cell RNA sequencing (scRNA-seq), batch effects are a major technical source of variability. A comprehensive benchmark study recommends the following methods for data integration [4]:
What is the "Golden Batch" model? A Golden Batch model is a multivariate statistical model built from data of historical batches that consistently produced high-quality product. It serves as a reference for how a good process should behave, allowing for real-time detection of deviations [1].
Why is raw material variability such a big challenge in drug development? For products derived from biological sources (botanicals, cell therapies), the starting materials are inherently variable due to factors like genetics, environment, and handling. This natural variation can directly impact the chemical composition and biological activity of the final product, making consistency difficult to achieve [1] [2].
Our team has limited bioinformatics expertise. Which batch-effect correction method should we try first? Based on benchmarking studies, Harmony is recommended as the first method to try, especially if you have large datasets. It provides excellent batch mixing and cell type separation with a significantly shorter runtime, which also makes it easier to optimize parameters [4].
The published research on this compound describes its role as a synthetic diaryl-oxazole-based microtubule destabilizing agent that inhibits tubulin polymerization and causes cell cycle arrest in metaphase [1]. The table below summarizes key experimental details from the literature that are relevant for developing analytical methods:
| Aspect | Reported Detail | Implication for Analytical Development |
|---|---|---|
| Chemical Nature | Synthetic small molecule; Diaryl oxazole core [1] | Suggests potential chromophores/fluorophores for UV/FL detection. |
| Solubility (in vitro) | Stock solution in DMSO, diluted in aqueous media (<0.1% DMSO) [1] | Analytical methods must be compatible with low concentrations of DMSO in the mobile phase. |
| In vivo administration | Prepared and administered in 100% DMSO [1] | Bioanalysis (e.g., plasma, tissue samples) requires extraction to remove high concentrations of DMSO. |
| Biological Matrix | Studied in plasma and bone marrow in mice [1] | Method development needed for complex matrices; requires selective sample clean-up. |
| Key Assays | Tubulin polymerization, cell cycle analysis, Western blot, flow cytometry [1] | Supporting methods may be needed to quantify drug in various in vitro assay mediums. |
Since specific protocols are not published, your technical center should guide users through developing and validating their own methods. Here is a potential FAQ structure.
Frequently Asked Questions
FAQ 1: What are the critical parameters to consider when developing an HPLC method for this compound?
FAQ 2: Which detection method is most suitable for quantifying this compound in biological samples?
FAQ 3: How should we handle samples containing this compound to ensure stability?
FAQ 4: What are the key steps in validating an analytical method for this compound, according to ICH guidelines?
The following diagram illustrates the general workflow for developing and validating an analytical method, which can serve as a core guide in your support center.
I hope this structured approach provides a solid foundation for building your technical support center.
Metabolite interference is a phenomenon in targeted metabolomics using liquid chromatography coupled with triple-quadrupole mass spectrometry (LC-QQQ-MS) where one metabolite (the interfering metabolite) produces a detectable signal in the mass transition (MRM channel) and retention time window of another metabolite (the anchor metabolite) [1].
This can lead to mis-annotation (incorrectly identifying a metabolite) and mis-quantification (inaccurate concentration measurement). It is primarily caused by three factors [1]:
The data below summarizes experimental findings from a study that used 334 metabolite standards to characterize the scale of the problem [1].
| Aspect Investigated | Key Finding | Quantitative Data |
|---|---|---|
| Prevalence in Standards | Metabolites generating signal in another's MRM | ~75% of 334 metabolites |
| Chromatography Resolution | HILIC methods resolving interfering peaks | 65% - 85% of interfering signals |
| Impact in Biological Samples | Mis-annotated or mis-quantified metabolites | ~10% of ~180 annotated metabolites |
This methodology, adapted from current research, helps you identify and confirm interfering metabolite pairs (IntMPs) in your experiments [1].
1. Run Metabolite Standards
2. Data Processing and Peak Identification
xcms R package) to identify and integrate peaks in every MRM channel.3. Construct an Interfering Metabolite Pair (IntMP) List For each potential metabolite pair (Interfering Metabolite A and Anchor Metabolite B), check these criteria using the standard data:
A pair is confirmed as an IntMP if it meets all the above criteria.
4. Validate Interference in Biological Samples
The following workflow diagram visualizes this experimental process:
Based on the identified causes, here are strategies to overcome metabolite interference:
The tumor microenvironment (TME) presents major barriers to drug delivery, including a dense extracellular matrix (ECM), high interstitial fluid pressure (IFP), and abnormal vasculature [1]. Overcoming these barriers is essential for effective cancer therapy.
Key penetration strategies include:
Table 1: Nanoparticle Size Optimization Impact on Penetration Efficacy
| Size Range | Cellular Uptake | 3D Spheroid Penetration | Anti-metastatic Effect | Primary Mechanism |
|---|---|---|---|---|
| < 100 nm | Significantly higher [2] | Deep penetration, eradicates core cells [2] | Significantly enhanced [2] | Optimal cellular internalization [2] |
| 100-200 nm | Moderate [2] | Limited [2] | Less effective [2] | Moderate diffusion [2] |
| > 200 nm | Low, rapid clearance [3] | Trapped at periphery [3] | Not significant | EPR effect, but steric hindrance [3] |
Table 2: Comparison of Advanced Penetration-Enhancement Strategies
| Strategy | Mechanism of Action | Key Trigger | Reported Outcome | Potential Limitations |
|---|---|---|---|---|
| Size-Adaptive NPs [3] | Enzyme-triggered fission from ~200 nm to < 75 nm | HAase-rich TME | Enhanced deep penetration & cellular uptake | Complex synthesis and characterization |
| Piezoelectric NPs [5] | Ultrasound-induced electric field & ROS generation | External ultrasound | Non-invasive, deep tissue activation, targets hypoxic tumors | Requires specialized equipment, optimization of US parameters |
| Photodynamic Therapy (PDT) [6] | Light activation of photosensitizers generates cytotoxic ROS | Specific wavelength light | High spatial selectivity, combats tumor hypoxia | Limited by light penetration depth in tissue |
| TME Modulation (HAase) [4] | Degrades hyaluronic acid in ECM, reduces diffusion barrier | Intratumoral injection of enzyme | ~2x increase in NP accumulation | Risk of promoting metastasis, invasive application |
This method assesses the ability of nanoparticles to penetrate dense tissue models.
Spheroid Formation:
Treatment and Incubation:
Imaging and Analysis:
This protocol validates the size-changing functionality of adaptive nanoparticles.
Sample Preparation:
Incubation and Measurement:
Size Characterization:
Problem: Poor Nanoparticle Penetration in 3D Models
Problem: Low Cellular Uptake of Nanoparticles
Problem: Inefficient Drug Release in the Tumor
The following diagram illustrates the multi-stage mechanism of a size-adaptive nanoparticle for deep tumor penetration.
Diagram: Multi-stage mechanism of size-adaptive nanoparticles for deep tumor penetration.
The next diagram outlines a generalized workflow for developing and evaluating a tumor-penetrating nanomedicine.
Diagram: Key stages in developing tumor-penetrating nanomedicines.
For any combination therapy study, the core objectives are to enhance efficacy, overcome drug resistance, and manage toxicity. The following table outlines primary strategies and critical questions for experimental design.
| Strategy | Mechanistic Rationale | Key Questions for Experimental Design |
|---|
| Targeting Co-existing Pathways [1] [2] | Simultaneously inhibit primary oncogenic drivers and compensatory survival pathways to prevent resistance. | • Are the targeted pathways functionally connected (e.g., cross-talk)? • Does inhibiting one pathway upregulate the other? | | Combining with Immunotherapy [1] [2] | Use molecularly targeted agents to make the tumor microenvironment more permissive for immune cell attack. | • Does the targeted agent affect T-cell function or infiltration? • What is the optimal dosing schedule to balance efficacy and immune toxicity? | | Leveraging DNA Damage Response [1] | Combine DNA-damaging agents (e.g., radiation therapy) with inhibitors of DNA repair pathways (e.g., PARP inhibitors). | • Does the cancer cell have a pre-existing DNA repair defect (e.g., HRD)? • Is the combination causing synthetic lethality? | | Using Radiopharmaceutical Therapy [1] | Pair α- or β-emitting radiologands with other systemic therapies to treat heterogeneous tumors. | • How heterogeneous is the target antigen expression? • Can you pre-therapy imaging (e.g., PSMA-PET) to select patients? |
A robust experimental workflow is essential for validating combination therapy synergies.
Before wet-lab experiments, use computational models to narrow down candidates from millions of potential combinations [3] [4].
This phase quantitatively confirms synergistic effects in cell cultures.
| Model | Formula / Principle | Interpretation |
|---|---|---|
| Bliss Independence [5] | ( S = E_{A+B} - (E_A + E_B - E_A \times E_B) ) | S > 0: Synergy; S < 0: Antagonism |
| Loewe Additivity [3] | Based on the concept of dose equivalence. | Combination Index (CI) < 1: Synergy; CI > 1: Antagonism |
| HSA (Highest Single Agent) [4] | ( Excess HSA = E_{A+B} - \min(E_A, E_B) ) | Excess HSA > 0: Synergy; < 0: Antagonism |
| Gamma Model [4] | A probabilistic model that fits the dose-response matrix. | Gamma < 0.95: Synergism; > 0.95: Non-synergism |
Translate the most promising in vitro findings into animal models.
Q: Our in vitro synergy data is strong, but we see no effect in mouse models. What could be the cause?
Q: How do we differentiate between true synergy and simply additive effects?
Q: We are combining a targeted therapy with an immunotherapy. What is the key safety concern?
Q: What are the best practices for validating a computational synergy prediction model?
Problem: High variability in synergy scores between experimental replicates.
Problem: A combination is synergistic in one cell line but antagonistic in another, even for the same cancer type.
Problem: Unacceptable toxicity is observed in the in vivo combination study.
Both PC-046 and vincristine are classified as microtubule-destabilizing agents. They inhibit tubulin polymerization, leading to cell cycle arrest at metaphase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells [1] [2] [3].
The table below summarizes the experimental data on their mechanisms and binding:
| Feature | This compound | Vincristine |
|---|---|---|
| Molecular Target | Tubulin [1] [3] | Tubulin (specifically β-tubulin and α-tubulin) [2] [4] |
| Primary Effect | Inhibition of tubulin polymerization [1] [3] | Disruption of mitotic spindle formation; inhibition of microtubule polymerization [2] |
| Binding Correlation | Correlates with vincristine and vinblastine in NCI-60 panel (COMPARE algorithm coefficients ~0.7) [1] [3] | A reference standard for microtubule-destabilizing agents [1] |
| Cell Cycle Arrest | Metaphase arrest [1] [3] | Metaphase arrest [2] |
This shared mechanism is illustrated in the following pathway:
Preclinical studies show both compounds exhibit efficacy across various cancer models.
| Aspect | This compound | Vincristine |
|---|---|---|
| In Vitro Activity | Growth inhibitory activity in a variety of tumor types [1] [3]. | Active against rapidly dividing cancer cells; mechanism extends beyond mitosis to interfering with amino acid, cyclic AMP, and glutathione metabolism [2] [4]. |
| In Vivo Efficacy (Xenograft Models) | Efficacy shown in: • MV-4-11 acute myeloid leukemia • MM.1S multiple myeloma • DU-145 prostate cancer [1] [3]. | Extensive clinical use and historical validation; one of the first vinca alkaloids approved with proven efficacy in numerous human cancers [2] [4]. | | Key Preclinical Finding | Efficacy demonstrated in hematologic cancers and solid tumors in mouse models [3]. | A cornerstone chemotherapeutic agent for decades [2]. |
Key differences in how the body processes these drugs and their safety profiles are critical for research and development.
| Property | This compound | Vincristine |
|---|---|---|
| Oral Bioavailability | Relatively high (71% in SCID mice) [1] [3]. | Not orally bioavailable; administered via intravenous (IV) route only [2]. |
| Distribution | Distributed to both plasma and bone marrow [1] [3]. | Large volume of distribution; binds extensively to plasma proteins and blood cells; limited penetration of the blood-brain barrier [2]. |
| Major Dose-Limiting Toxicity | No acute myelosuppression observed in non-tumor bearing SCID mice [1] [3]. | Neurotoxicity is the most clinically significant adverse effect [2]. |
| Metabolism & Elimination | Information not detailed in available search results. | Primarily metabolized in the liver by CYP3A enzymes; eliminated via bile and feces [2]. |
The most significant distinctions that highlight this compound's potential as a novel agent are its synthetic nature and its profile regarding multidrug resistance.
| Feature | This compound | Vincristine |
|---|---|---|
| Origin | Synthetic, small-molecule diaryl oxazole [3]. | Natural product, derived from the periwinkle plant (Catharanthus roseus) [2]. |
| Multidrug Resistance (MDR) | Lack of MDR cross-resistance reported in experimental models [3]. | Susceptible to MDR, often mediated by drug efflux transporters like P-glycoprotein (P-gp) [2] [4]. |
| Myelotoxicity | No acute myelosuppression reported in preclinical models [1] [3]. | Myelosuppression is not typically dose-limiting; this allows it to be combined with myelosuppressive drugs [2] [4]. |
For researchers looking to replicate or build upon these findings, here are summaries of key experimental methodologies used to characterize tubulin-binding agents.
The workflow for the key in vitro and cellular experiments is as follows:
These characteristics make this compound a promising candidate for further investigation, particularly in the context of cancers with resistance to classical tubulin-targeting drugs.
| Feature/Aspect | This compound (Investigational) | Vinblastine (Established) |
|---|---|---|
| Drug Type | Synthetic small molecule, diaryl-oxazole [1] | Natural product, vinca alkaloid from Catharanthus roseus [2] [3] |
| Molecular Target | Tubulin [1] [4] | Tubulin [5] [6] |
| Primary Mechanism | Microtubule destabilization; inhibits tubulin polymerization [1] [4] | Microtubule destabilization [5] [2] |
| Key Efficacy (In Vivo) | MV-4-11 AML, MM.1S myeloma, DU-145 prostate cancer xenografts in SCID mice [1] [4] | Widely used in Hodgkin's disease, lymphosarcoma, neuroblastoma, breast carcinoma [2] |
| Oral Bioavailability | 71% (high) [1] [4] | Low (typically administered intravenously) [2] |
| Myelotoxicity | No acute myelosuppression observed in SCID mice at sub-lethal doses [1] | Known to cause myelosuppression (bone marrow suppression) [2] |
| MDR Cross-Resistance | Lacks cross-resistance in MDR1-overexpressing cell lines [1] [4] | Subject to Multi-Drug Resistance (MDR) [1] |
| Additional Actions | Not reported in available studies | Induces immunogenic cell death and dendritic cell maturation, potentially boosting anti-tumor immunity [7] |
For researchers, the methodologies and detailed findings from key experiments are crucial for evaluating these compounds.
The experimental workflow for establishing the mechanism of action for a tubulin-targeting agent like this compound can be visualized as follows:
This compound represents a modern approach to developing tubulin-targeting agents, aiming to overcome the key limitations of natural products like vinblastine. Its synthetic nature, high oral bioavailability, and favorable toxicity profile make it a promising candidate, particularly for hematologic cancers [1] [4]. Vinblastine, while hampered by toxicity and supply challenges, remains a critically important drug, and research continues to reveal new dimensions of its mechanism, such as its immunomodulatory potential [7] [3].
For your comparison guide, this compound can be positioned as an investigational agent with potential advantages in dosing convenience and safety, while vinblastine serves as the benchmark with a well-established but more complex efficacy and toxicity profile.
This compound is a potent oral tubulin-binding agent. The table below summarizes its key characteristics and documented efficacy across various cancer types.
| Attribute | Description |
|---|---|
| Mechanism of Action | Tubulin-binding agent; inhibits tubulin polymerization, causes metaphase cell cycle arrest [1]. |
| Correlation to Other Agents | Activity profile in NCI-60 panel closely correlated with vincristine & vinblastine (correlation coeff. ≈0.7) [1]. |
| Oral Bioavailability | 71% in SCID mice [1]. |
| Tissue Distribution | Distributed to both plasma and bone marrow [1]. |
| Documented Efficacy (in vitro) | Growth inhibitory activity in a variety of tumor types [1]. |
| Documented Efficacy (in vivo, mouse xenografts) | • Acute Myeloid Leukemia (MV-4-11) • Multiple Myeloma (MM.1S) • Prostate Cancer (DU-145) [1] |
For researchers seeking to evaluate tubulin-targeting agents, here are detailed methodologies for key experiments that demonstrate this compound's mechanism and efficacy.
Tubulin Polymerization Assay: This in vitro assay directly measures a compound's effect on tubulin dynamics. The protocol involves incubating purified tubulin with the test compound and monitoring the increase in absorbance at 340 nm (a marker for polymer formation) over time. A decrease in the rate or total amount of polymerization compared to a vehicle control indicates inhibition of tubulin polymerization, as seen with this compound [1].
Cell Cycle Analysis by Flow Cytometry: This method assesses cell cycle arrest. Cells are treated with the compound, fixed, and then stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content of the cells is analyzed using a flow cytometer. This compound's mechanism causes an accumulation of cells in the G2/M phase, which will appear as a distinct peak in this analysis [1].
In Vivo Efficacy in Xenograft Models: This tests compound efficacy in a live organism. The standard protocol involves subcutaneously implanting human cancer cells (e.g., DU-145 for prostate cancer) into immunodeficient mice (like SCID mice). Once tumors are established, mice are randomized into treatment groups. This compound was administered orally, and its anti-tumor activity is measured by the reduction in tumor volume over time compared to a vehicle control group [1].
The following diagrams illustrate this compound's mechanism of action and a general workflow for evaluating its potency.
The information on this compound primarily comes from a chemical supplier's catalog [1]. While this offers a valuable overview, researchers should note:
The diaryl oxazole compound PC-046 was developed from a chemical campaign that initially aimed to create analogs of a lead molecule (UA-62784) suspected to be selective against human pancreatic cancer cells with DPC4 gene deletion [1].
However, profiling of over 80 synthesized analogs revealed that none showed selectivity for DPC4-deleted pancreatic cancer cell lines [1]. Consequently, researchers investigated alternative mechanisms and discovered that this compound potently inhibits several protein kinases overexpressed in pancreatic cancers, including tyrosine receptor kinase B (TrkB), interleukin-1 receptor-associated kinase-4 (IRAK-4), and proto-oncogene Pim-1 [1].
The primary experimental data for this compound is summarized in the table below.
| Experimental Aspect | Findings for this compound |
|---|---|
| Targeted Screening Intent | Develop DPC4-deletion selective analogs of UA-62784 [1] |
| Result on DPC4-Deleted Cells | No selectivity observed for DPC4-deleted pancreatic cancer cell lines [1] |
| Identified Primary Targets | Protein kinases: TrkB, IRAK-4, Pim-1 [1] |
| Cellular Phenotype | S-phase cell cycle block, followed by apoptotic death and necrosis [1] |
| In Vivo Efficacy (MiaPaca-2 model) | ~80% reduction in tumor growth in SCID mice [1] |
| Pharmacokinetics (Mice) | Plasma half-life: ~7.5 hours; achieved cytotoxic concentrations >3 μM in vivo [1] |
The key experiments that defined this compound's activity and lack of DPC4 specificity involved standard preclinical research methodologies.
Although this compound does not target DPC4 deficiency, the DPC4 gene (more commonly known as SMAD4) remains a critical factor in pancreatic cancer biology.
The following diagram illustrates the simplified TGF-β/SMAD4 signaling pathway and general concept of high-throughput drug screening for pathway activators.
When reviewing drug candidates like this compound, please note the following points:
| Aspect | Experimental Findings & Data |
|---|---|
| In Vitro Efficacy | Growth inhibitory activity in various tumor cell lines (NCI-60 panel) [1]. Mechanism of action studies showed cell cycle arrest in metaphase and inhibition of tubulin polymerization [1]. |
| In Vivo Efficacy | Showed efficacy in SCID mice with human tumor xenografts (MV-4-11 leukemia, MM.1S multiple myeloma, DU-145 prostate cancer) [1]. |
| Toxicology & Safety | No myelosuppression was seen in non-tumor bearing SCID mice given a single dose just under the acute lethal dose [1]. The compound was noted for its lack of acute myelotoxicity and lack of Multi-Drug Resistance (MDR) cross-resistance [1]. |
| Pharmacokinetics | Demonstrated relatively high oral bioavailability (71%) with distribution to both plasma and bone marrow [1]. |
The key methodologies used to generate the data above are detailed below [1]:
The preclinical study on this compound provides observations on both efficacy and safety but does not calculate a numerical Therapeutic Index (TI). This is because the standard TI calculation requires quantitative dose-response data for both effects.
The research established an acute lethal dose in mice but conducted its main safety observation (lack of myelosuppression) at a single dose level just below this lethal dose [1]. Without a dose that causes a toxic effect in 50% of the animals (TD₅₀) and a dose that is efficacious in 50% of the population (ED₅₀), the ratio (TI = TD₅₀ / ED₅₀) cannot be computed [2] [3].
For context, the diagrams below outline the core concept of Therapeutic Index and how it is traditionally calculated from experimental data, which was the stated goal for your comparison guide.
This compound is a diaryl oxazole-based small molecule identified for its anti-cancer activity. Key characteristics from the literature are summarized below [1] [2].
| Property | Description |
|---|---|
| Molecular Target | Tubulin (microtubule destabilizing agent) [1] |
| Mechanism of Action | Inhibits tubulin polymerization; causes cell cycle arrest in metaphase [1] |
| Primary Context | Pre-clinical research in pancreatic cancer, acute myeloid leukemia, multiple myeloma, and prostate cancer [1] |
| Resistance Note | Reported activity in multi-drug resistant (MDR) cell lines; lack of cross-resistance attributed to non-MDR-1 substrate [1] |
One study provides mechanistic evidence that this compound may overcome certain resistance pathways. In a panel of tumor cell lines, this compound demonstrated a lack of cross-resistance in a variant of the RPMI 8226 myeloma cell line (8226/Dox40) that overexpresses the MDR-1 multi-drug resistance protein. This suggests this compound is not a substrate for the MDR-1 efflux pump, a common mediator of resistance to other chemotherapeutics [1].
The table below outlines core experimental methods used to characterize this compound's mechanism of action [1].
| Experiment | Protocol Summary |
|---|---|
| Tubulin Polymerization | Cell-free kinetic assay measuring turbidity change (absorbance at 340 nm) over 60 minutes. Purified tubulin incubated with this compound; compared to controls (paclitaxel, vincristine, colchicine) [1]. |
| Cell Cycle Analysis | Cells treated with this compound for 24 hours, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution [1]. |
| Mitotic Index Measurement | Cells stained with antibody against phospho-histone H3 (Ser10), a marker of mitosis, and analyzed by flow cytometry to quantify metaphase arrest [1]. |
The following diagram illustrates the mechanism by which this compound inhibits cell division, as revealed by the experiments above.
The table below summarizes the key experimental data for this compound compared to other classes of tubulin inhibitors.
| Feature | This compound | Vinca Alkaloids | Colchicine Site Inhibitors | Taxanes |
|---|---|---|---|---|
| Binding Site | Tubulin destabilizer [1] | Vinca site [2] | Colchicine site [3] | β-tubulin lumen (stabilizer) [2] |
| Primary Mechanism | Inhibits tubulin polymerization [1] | Inhibits tubulin polymerization [2] | Inhibits tubulin polymerization [3] | Promotes tubulin stabilization [2] |
| NCI-60 COMPARE Correlation | ≈0.7 (Vincristine, Vinblastine) [1] | Benchmark | Different pattern | Different pattern |
| MDR Cross-Resistance | No (Active against MDR-1 overexpressing cells) [1] | Often yes (P-gp substrate) [3] | Typically no (Often evade P-gp) [3] | Often yes (P-gp substrate) [3] |
| Oral Bioavailability | High (71%) [1] | Low (Typically IV) [4] | Often good (Design advantage) [3] | Low (Typically IV) [2] |
| Key In Vivo Efficacy | MV-4-11 leukemia, MM.1S myeloma, DU-145 prostate cancer [1] | Various hematologic and solid tumors [2] | Various (e.g., CA-4P in trials) [3] | Various solid tumors [2] |
| Reported Myelotoxicity | No acute myelosuppression (in SCID mice) [1] | Yes (e.g., neutropenia) [2] | Varies by compound | Yes (e.g., neutropenia) [2] |
The key findings in the table are supported by the following experimental methodologies.
The following diagram illustrates the mechanism by which this compound and other destabilizing agents disrupt cell division, leading to cancer cell death.
Mechanism of Tubulin Destabilizing Agents
The pathway shows how this compound binds to tubulin, leading to the failure of cell division and ultimately, programmed cell death (apoptosis) [1] [2].
The following table consolidates the key experimental findings for PC-046 from the identified research.
| Aspect | Experimental Findings/Model | Key Results |
|---|---|---|
| In Vivo Efficacy | SCID mice with human tumor xenografts (MV-4-11 AML, MM.1S multiple myeloma, DU-145 prostate cancer) [1]. | Showed efficacy in reducing tumor growth in the listed models [1]. |
| In Vivo Toxicity & PK | Single-dose study in non-tumor bearing SCID mice [1]. | No acute myelosuppression observed at a dose just below the acute lethal dose. Exhibited high oral bioavailability (71%) with distribution to plasma and bone marrow [1]. |
| Mechanism of Action | NCI-60 COMPARE algorithm; Tubulin polymerization assay; Cell cycle analysis [1]. | Correlated with tubulin destabilizers (vincristine/vinblastine). Inhibits tubulin polymerization, causing cell cycle arrest in metaphase [1]. |
| Cytotoxicity (In Vitro) | MTT assay using murine macrophages (RAW 264.7 cell line and primary culture) [1]. | IC₅₀ values ranged from 315.8 μM to 2044.8 μM, indicating variable potency across different naphthoquinone derivatives [1]. |
For researchers aiming to replicate or compare studies, here are the detailed methodologies for key experiments cited above.
In Vivo Efficacy and Toxicity Studies: this compound was prepared and administered in 100% DMSO to SCID mice bearing human tumor xenografts. For the toxicity assessment, a single dose just under the acute lethal dose was given to non-tumor bearing SCID mice, and myelosuppression was evaluated. Pharmacokinetic parameters like oral bioavailability were determined through comparative studies using different administration routes [1].
Mechanism of Action Studies:
In Vitro Cytotoxicity Assay (MTT): The cell viability of murine macrophages (RAW 264.7 line and primary culture) was assessed after 48 hours of incubation with the compounds. MTT solution was added, and after 3 hours, the formed formazan crystals were dissolved in DMSO. The optical density was measured at 570 nm, and the IC₅₀ was determined using appropriate software [1].
To help visualize the experimental workflow and the established mechanism of action of this compound, I have created the following diagrams using DOT language.
Based on the search results, here is an objective assessment of the available information on this compound:
This compound is a synthetically-derived, small molecule microtubule destabilizing agent. The table below summarizes its key properties and compares it with other tubulin-binding agents [1] [2].
| Feature | This compound | Vincristine | Vinblastine |
|---|---|---|---|
| Molecular Target | Tubulin (polymerization inhibitor) [1] | Tubulin (polymerization inhibitor) [1] | Tubulin (polymerization inhibitor) [1] |
| Mechanism of Action | Cell cycle arrest in metaphase; inhibition of tubulin polymerization [1] [2] | Microtubule destabilization [1] | Microtubule destabilization [1] |
| COMPARE Algorithm Correlation (NCI-60) | Reference | ~0.7 correlation with this compound [1] | ~0.7 correlation with this compound [1] |
| Oral Bioavailability | High (71%) [1] [2] | Low (typically administered intravenously) | Low (typically administered intravenously) |
| In Vivo Efficacy (Xenograft Models) | MV-4-11 AML, MM.1S multiple myeloma, DU-145 prostate cancer [1] [2] | Widely used in various hematologic cancers | Widely used in various hematologic cancers |
| Key Potential Advantages | Ease of synthesis; lack of MDR cross-resistance; high oral bioavailability; lack of acute myelotoxicity in SCID mice [1] | Established clinical use | Established clinical use |
| Molecular Weight | 358.39 [2] | 824.96 | 810.96 |
| Chemical Formula | C22H18N2O3 [2] | C46H56N4O10 | C46H58N4O9 |
The following are summaries of the key experimental methodologies used to characterize this compound's mechanism of action and efficacy.
To help visualize the mechanism and experimental confirmation process, the following diagrams outline the primary mechanism of action of this compound and the general workflow for its experimental validation.
For a research audience, the data suggests several points for consideration: